N6-Benzoyl-8-hydroxy-2'-deoxyadenosine

Overview

Description

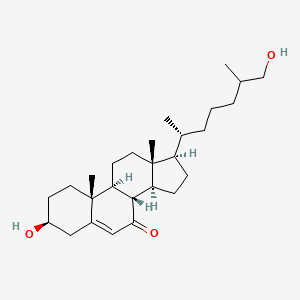

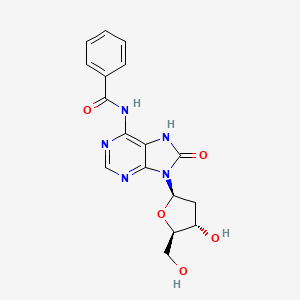

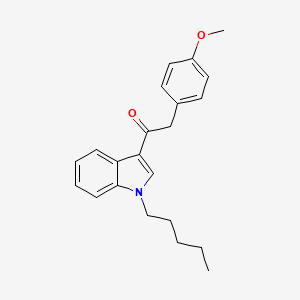

“N6-Benzoyl-8-hydroxy-2’-deoxyadenosine” is a compound with the CAS number 142948-08-1 . It has a molecular weight of 371.34700 and a molecular formula of C17H17N5O5 . This compound has been found to have antiviral and antitumor attributes, showing potential in studying diverse cancerous conditions and rampant viral infections .

Synthesis Analysis

“N6-Benzoyl-8-hydroxy-2’-deoxyadenosine” is a nucleoside building block . It is amino-protected and has been used in the synthesis of various oligonucleotides .Molecular Structure Analysis

The molecular structure of “N6-Benzoyl-8-hydroxy-2’-deoxyadenosine” consists of 17 carbon atoms, 17 hydrogen atoms, 5 nitrogen atoms, and 5 oxygen atoms . The exact mass is 371.12300 .Physical and Chemical Properties Analysis

“N6-Benzoyl-8-hydroxy-2’-deoxyadenosine” has a molecular weight of 371.34700 and a molecular formula of C17H17N5O5 . The exact mass is 371.12300 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications

Oligonucleotide Synthesis

N6-Benzoyl-8-hydroxy-2'-deoxyadenosine is used in oligonucleotide synthesis. Schulhof, Molko, and Teoule (1987) demonstrated its application in phosphotriester and phosphoramidite approaches, highlighting its stability under specific conditions, which is essential for the preparation of modified DNA (Schulhof, Molko, & Teoule, 1987).

Synthesis of Biological Compounds

Kore, Yang, and Srinivasan (2014) described the synthesis of 2′-deoxyadenosine-3′-O-triphosphates, which have various biological applications. They used a one-pot methodology to convert N6-Benzoyl-5′-O-levulinoyl-2′-deoxyadenosine into its triphosphate form, demonstrating an efficient synthesis process (Kore, Yang, & Srinivasan, 2014).

Nucleopeptide Synthesis

Dreef‐Tromp et al. (1990) utilized this compound for the solid-phase synthesis of nucleopeptides. They employed a specific protecting group for the N6-amino function of deoxyadenosine, demonstrating its utility in the synthesis of complex biological molecules (Dreef‐Tromp et al., 1990).

Synthesis of Adducts for DNA Interaction Studies

Pongracz and Bodell (1991) researched the formation of covalent adducts with DNA, using 2'-deoxyadenosine 3'-phosphate reacted with specific compounds. This study provided insights into the interactions between DNA and various chemicals, highlighting the role of this compound in understanding DNA chemistry (Pongracz & Bodell, 1991).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that deoxyadenosine analogs often interact with enzymes involved in dna synthesis and repair .

Mode of Action

It is known that deoxyadenosine analogs can induce dna damage, interfere with dna repair mechanisms, and inhibit dna synthesis .

Biochemical Pathways

N6-Benzoyl-8-hydroxy-2’-deoxyadenosine may affect the biochemical pathways involved in DNA synthesis and repair . It may induce DNA damage and interfere with the repair mechanisms, leading to downstream effects such as cell cycle arrest and apoptosis .

Result of Action

Based on the known effects of deoxyadenosine analogs, it can be inferred that the compound may induce dna damage, inhibit dna synthesis, and interfere with dna repair mechanisms .

Action Environment

The action, efficacy, and stability of N6-Benzoyl-8-hydroxy-2’-deoxyadenosine can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific conditions within the cells where the compound is active .

Properties

IUPAC Name |

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O5/c23-7-11-10(24)6-12(27-11)22-15-13(20-17(22)26)14(18-8-19-15)21-16(25)9-4-2-1-3-5-9/h1-5,8,10-12,23-24H,6-7H2,(H,20,26)(H,18,19,21,25)/t10-,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDREOLFENRGJY-QJPTWQEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3NC2=O)NC(=O)C4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3NC2=O)NC(=O)C4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801240322 | |

| Record name | Adenosine, N-benzoyl-2′-deoxy-7,8-dihydro-8-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142948-08-1 | |

| Record name | Adenosine, N-benzoyl-2′-deoxy-7,8-dihydro-8-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142948-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine, N-benzoyl-2′-deoxy-7,8-dihydro-8-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] (1R,2S)-3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B587753.png)